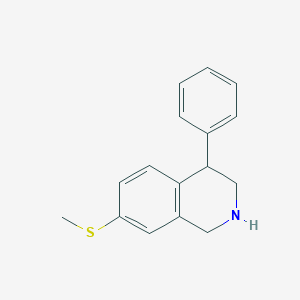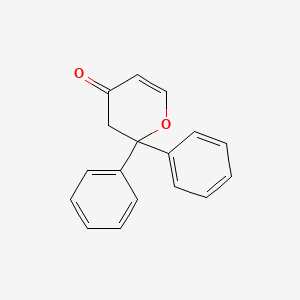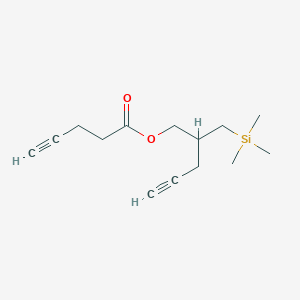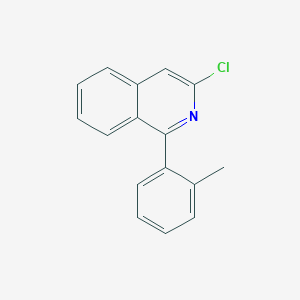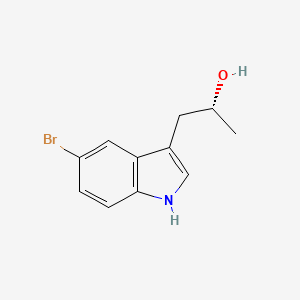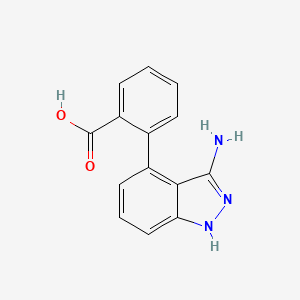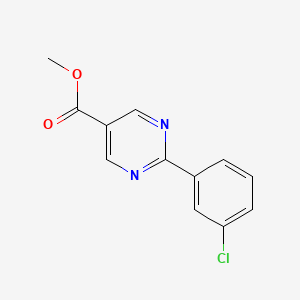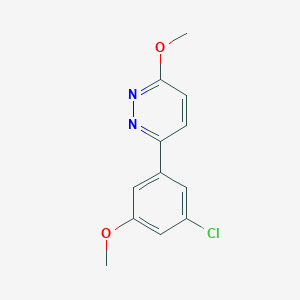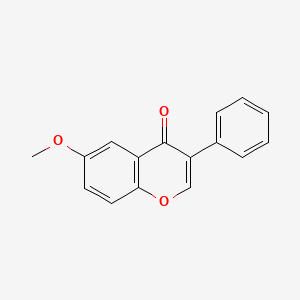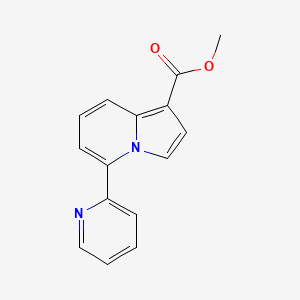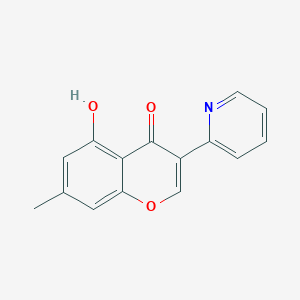
Trimethylsilyl bis(2-methylpropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl diisobutylcarbamate is an organic compound characterized by the presence of a trimethylsilyl group and a diisobutylcarbamate moiety. This compound is known for its utility in organic synthesis, particularly as a protecting group for amines and alcohols. The trimethylsilyl group imparts unique properties to the molecule, such as increased volatility and chemical inertness, making it valuable in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylsilyl diisobutylcarbamate can be synthesized through the reaction of trimethylsilyl chloride with diisobutylcarbamate in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired product by neutralizing the hydrochloric acid by-product .
Industrial Production Methods
Industrial production of trimethylsilyl diisobutylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl diisobutylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be substituted by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield diisobutylcarbamate and trimethylsilanol.
Oxidation and Reduction: While the trimethylsilyl group is generally inert, the carbamate moiety can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with reactions typically carried out in the presence of a base.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products depend on the substituent introduced.
Hydrolysis: Diisobutylcarbamate and trimethylsilanol.
Oxidation and Reduction: Various oxidized or reduced forms of the carbamate moiety.
Aplicaciones Científicas De Investigación
Trimethylsilyl diisobutylcarbamate has diverse applications in scientific research:
Chemistry: Used as a protecting group for amines and alcohols in organic synthesis.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its ability to protect functional groups during synthesis.
Industry: Utilized in the production of high-purity chemicals and materials.
Mecanismo De Acción
The mechanism of action of trimethylsilyl diisobutylcarbamate involves the protection of functional groups through the formation of stable silyl ethers or carbamates. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. Upon deprotection, the trimethylsilyl group is removed, revealing the original functional group .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl cyanide
- Trimethylsilyl trifluoromethanesulfonate
Uniqueness
Trimethylsilyl diisobutylcarbamate is unique due to its combination of a trimethylsilyl group and a diisobutylcarbamate moiety. This dual functionality allows it to serve as a versatile protecting group in organic synthesis, providing both steric protection and chemical stability .
Propiedades
Número CAS |
89029-17-4 |
|---|---|
Fórmula molecular |
C12H27NO2Si |
Peso molecular |
245.43 g/mol |
Nombre IUPAC |
trimethylsilyl N,N-bis(2-methylpropyl)carbamate |
InChI |
InChI=1S/C12H27NO2Si/c1-10(2)8-13(9-11(3)4)12(14)15-16(5,6)7/h10-11H,8-9H2,1-7H3 |
Clave InChI |
WBNFOHDLXMIOAV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CC(C)C)C(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


